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Compound of Interest

4-Hydroxy-3-
Compound Name:
methoxyphenylacetonitrile

cat. No.: B1293680

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-
methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical
compounds. The following sections present a comprehensive summary of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed
experimental protocols and structural assignments.

Spectroscopic Data Summary

The empirical formula for 4-Hydroxy-3-methoxyphenylacetonitrile is CoHoNO2, with a
molecular weight of 163.17 g/mol .[1][2] The spectroscopic data presented below has been
compiled from various sources and is essential for the unequivocal identification and
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.81-6.90 m 3H Ar-H
5.73 brs 1H OH
3.90 S 3H -OCHs
3.68 S 2H -CH2CN

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)[3]
13C NMR (Carbon-13 NMR) Data

While a complete, experimentally assigned peak list from a single source is not readily
available in the searched literature, ChemicalBook provides a reference to the 13C NMR
spectrum of 4-Hydroxy-3-methoxyphenylacetonitrile.[4] Based on established chemical shift
principles and data for analogous structures, the following are the expected chemical shifts:

Chemical Shift (8) ppm Assighment
~146 C-OH

~145 C-OCHs
~122 Ar-C

~121 Ar-CH

~117 CN

~115 Ar-CH

~112 Ar-CH

56.0 -OCHs

~22 -CH2CN

Note: These are predicted values and should be confirmed by experimental data.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 4-Hydroxy-3-methoxyphenylacetonitrile is expected to show characteristic

absorption bands for the hydroxyl, methoxy, aromatic, and nitrile groups.

Wavenumber (cm~12)

Functional Group

~3400 (broad)

O-H stretch (phenolic)

~3050-3000 C-H stretch (aromatic)
~2950-2850 C-H stretch (aliphatic)
~2250 C=N stretch (nitrile)

~1600, ~1510, ~1450

C=C stretch (aromatic ring)

~1270, ~1030

C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Hydroxy-3-methoxyphenylacetonitrile, the molecular ion peak [M]* is

expected at m/z 163.[5]

Predicted Mass Spectrometry Data

miz lon
164.07060 [M+H]*
163.06277 [M]*
186.05254 [M+Na]*

Source: PubChemLite[5]

A plausible fragmentation pattern under electron ionization would involve the loss of functional

groups to form stable carbocations. A key fragmentation would be the benzylic cleavage to
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form the stable tropylium-like ion.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:
» Weigh approximately 10-20 mg of 4-Hydroxy-3-methoxyphenylacetonitrile.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry vial.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is
free of any solid particles.

Data Acquisition (*H and *C NMR):

e The NMR spectra are acquired on a 400 MHz spectrometer.

e The instrument is tuned and locked to the deuterium signal of the CDCls solvent.
e For 'H NMR, a standard single-pulse experiment is performed.

o For 3C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique
carbon atom.

e The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Place approximately 1-2 mg of 4-Hydroxy-3-methoxyphenylacetonitrile and 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
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e Gently grind the mixture with a pestle to a fine, uniform powder.
o Transfer a portion of the powder into a pellet-forming die.

o Press the die under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent KBr pellet.

Data Acquisition:
e Record a background spectrum of the empty sample compartment.
e Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Acquire the sample spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (Electron lonization)

Sample Introduction:

o A small amount of the solid 4-Hydroxy-3-methoxyphenylacetonitrile is introduced into the
mass spectrometer via a direct insertion probe.

e The sample is heated to induce vaporization into the ion source.
lonization and Analysis:

e The vaporized sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV) in the ion source, causing ionization and fragmentation.

» The resulting positive ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole).

e Adetector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships in interpreting the resulting data.
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Spectroscopic Analysis Workflow

Sample Preparation

Pure Compound

Dissolve in

Deuterated Solvent R

Prepare KBr Pellet

Data Ac

guisition

NMR Spectrometer

Mass Spectrometer

FT-IR Spectrometer (EN)

(*H & 1°C)

Data Analysis & Interpretation

Chemical Shifts, Absorption Bands m/z Values,
Coupling, Integration (Wavenumbers) Fragmentation Pattern

Structure Elucidation
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Logical Interpretation of Spectroscopic Data

Spectroscopic Data

1H & 3C NMR:

- Number of Signals FT.IR: Mass Spec:
- Chemical Shift (3) - Absorption Fre uéncies (cm-1) - Molecular lon Peak (M+)
- Integration P q - Fragmentation Pattern

- Multiplicity

Structural Information Derived

Carbon-Hydrogen Framework:
- Unique H & C Environments Functional Groups:

- Neighboring Protons - O-H, C=N, C=C, C-O

- Proton Ratios

Molecular Formula & Connectivity:
- Molecular Weight
- Stable Fragments

Final Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-3-
methoxyphenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1293680#spectroscopic-data-of-4-hydroxy-3-
methoxyphenylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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